molecular formula C13H26N2 B13249900 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine

Cat. No.: B13249900
M. Wt: 210.36 g/mol
InChI Key: LHEFBMICTIDDMN-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C13H26N2 It is characterized by the presence of a cyclohexane ring attached to a pyrrolidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanone with 1-ethyl-2-pyrrolidinylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-2-pyrrolidinyl)methylamine
  • 1-Ethyl-2-(aminomethyl)pyrrolidine
  • N-methyl-2-(1-pyrrolidinyl)cyclohexanamine

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine

InChI

InChI=1S/C13H26N2/c1-2-15-10-6-9-13(15)11-14-12-7-4-3-5-8-12/h12-14H,2-11H2,1H3

InChI Key

LHEFBMICTIDDMN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC2CCCCC2

Origin of Product

United States

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